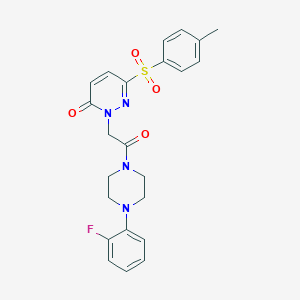

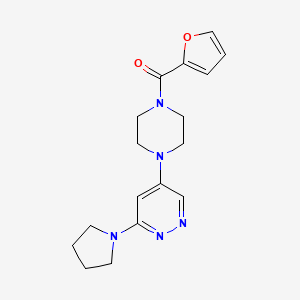

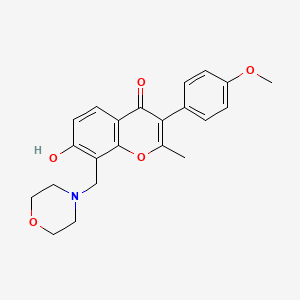

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one, also known as FPL-64176, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been shown to exhibit a range of pharmacological activities.

Scientific Research Applications

Herbicidal Activity

Piperazine derivatives have been studied for their potential use as herbicides. Compounds with piperazine structures, similar to the one , have shown effectiveness against various plant species pre-emergence . For instance, certain derivatives have demonstrated stronger herbicidal activity against species like Echinochloa crusgalli and Lolium perenne , indicating the potential of these compounds in agricultural weed management.

Antibacterial and Anti-parasitic Applications

The structural framework of piperazine has been incorporated into the design of new metronidazole derivatives with promising antibacterial and anti-parasitic activities . These compounds have shown superior activity against bacteria such as Clostridium sporogenes and parasites like Giardia lamblia and Trichomonas vaginalis , suggesting a potential role for the compound in developing new treatments for infections caused by these organisms.

Inhibition of Nucleoside Transporters

Piperazine derivatives have been identified as novel inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and chemotherapy . The compound could potentially be used to modulate ENT activity, thereby influencing adenosine function and enhancing the efficacy of chemotherapeutic agents.

Insect Repellent and Insecticidal Activities

Piperazine and its derivatives have been reported to exhibit insect repellent and insecticidal activities. This includes the ability to paralyze worms and prevent their attachment to the human intestine, safeguarding the host’s health . The compound could be explored further for its potential use in controlling insect populations that pose a threat to public health.

Mosquito Vector Control

Novel piperazine derivatives have shown inhibitory effects against adult mosquitoes and larvae, particularly the Aedes aegypti species . By affecting renal inward rectifier potassium (Kir) channels, these compounds could serve as a basis for developing new mosquito control agents, with the compound being a potential candidate for such applications.

Drug Design and Synthesis

The piperazine moiety is a common feature in the design and synthesis of various drugs due to its biological activity. The compound , with its unique structure, could be a valuable scaffold in the development of new pharmaceuticals with enhanced efficacy and specificity .

Research on Molecular Docking and Drug-Receptor Interactions

The compound’s structure allows for molecular docking studies to understand drug-receptor interactions better. This can lead to insights into the binding affinities and mechanisms of action of new drugs, potentially improving the design of targeted therapies .

Development of New Therapeutics for Protozoal Infections

Given the compound’s structural similarity to known anti-parasitic drugs, it could be investigated for its efficacy against protozoal infections. This could lead to the development of new therapeutics for diseases such as amoebiasis, giardiasis, and trichomoniasis .

properties

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)sulfonylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c1-17-6-8-18(9-7-17)33(31,32)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)20-5-3-2-4-19(20)24/h2-11H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVVCSBZHEMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2985145.png)

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)

![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)